![molecular formula C22H22FN3OS B13796850 2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone is a complex organic compound that features a quinazoline core substituted with a fluorophenyl group and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the Piperidinyl Ethanone Moiety: This step involves the formation of a thioether linkage between the quinazoline core and the piperidinyl ethanone moiety, typically using thiolating agents and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving quinazoline derivatives.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidinyl ethanone moiety can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl-1-(4-methyl-1-piperidinyl)ethanone
- **6-[(1E)-2-[4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone is unique due to its specific substitution pattern on the quinazoline core, which can confer distinct biological activities and pharmacokinetic properties compared to other similar compounds. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C22H22FN3OS |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H22FN3OS/c1-15-5-10-19-18(13-15)22(28-14-20(27)26-11-3-2-4-12-26)25-21(24-19)16-6-8-17(23)9-7-16/h5-10,13H,2-4,11-12,14H2,1H3 |
InChI Key |
CNOPBQNFVSPSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
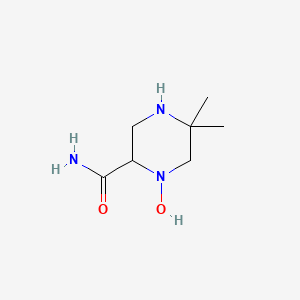
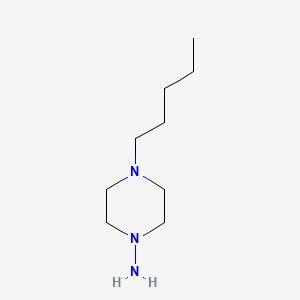
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
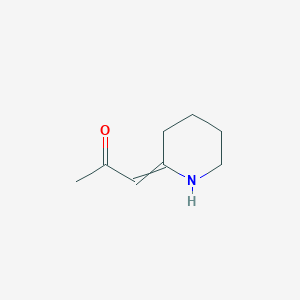
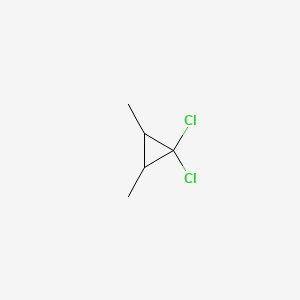
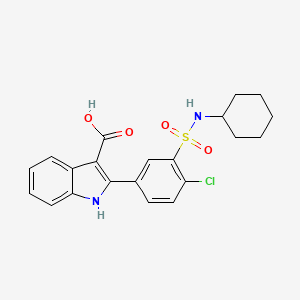
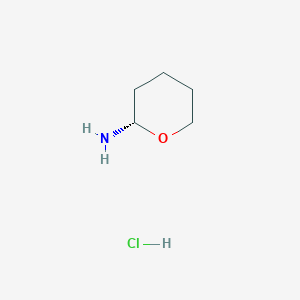
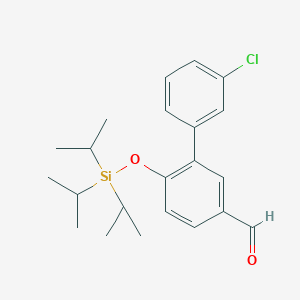
![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
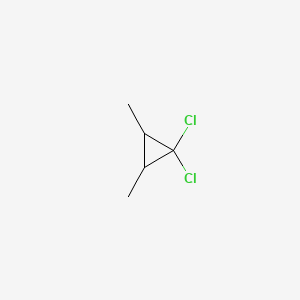
![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)

